molecular formula C15H13NO4 B12798526 1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione CAS No. 6622-56-6

1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione

Cat. No.: B12798526
CAS No.: 6622-56-6
M. Wt: 271.27 g/mol
InChI Key: AJSWGSKMJUOPPO-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione is an organic compound with a complex structure that includes both phenolic and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 4-pyridylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the pyridinyl group can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxyacetophenone: Similar structure but lacks the pyridinyl group.

    2-Hydroxy-5-methylphenylacetone: Similar phenolic structure but with a different substituent.

Uniqueness

1-(2-Hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione is unique due to the presence of both phenolic and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

1-(2-hydroxy-5-methoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-11-2-3-13(17)12(8-11)15(19)9-14(18)10-4-6-16-7-5-10/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSWGSKMJUOPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288181
Record name MLS002667689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-56-6
Record name 1-(2-Hydroxy-5-methoxyphenyl)-3-(4-pyridinyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 54644
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002667689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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